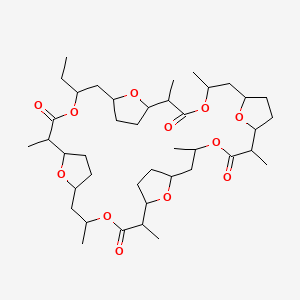

Monactin

Description

5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone has been reported in Streptomyces, Streptomyces araujoniae, and Streptomyces globisporus with data available.

marcrotetrolide antibiotic produced by cycloheximide producing species of Streptomyces; it is homolog of nonactin from the same species; minor descriptor (75-86); on-line & INDEX MEDICUS search ANTIBIOTICS (75-86)

Properties

IUPAC Name |

5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUPRVWRYDPGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992485 | |

| Record name | 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-54-9 | |

| Record name | Monactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Monactin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the macrotetrolide antibiotic, Monactin, detailing its chemical structure, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties of this compound

This compound is a macrocyclic ionophore produced by various species of Streptomyces.[1][2][3] It belongs to the nactin family of macrotetrolide antibiotics, which also includes nonactin, dinactin, and trinactin.[4]

| Property | Value | Reference |

| CAS Number | 7182-54-9 | [1][2] |

| Molecular Formula | C₄₁H₆₆O₁₂ | [5] |

| Molecular Weight | 750.96 g/mol | [2] |

| IUPAC Name | 5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1⁷,¹⁰.1¹⁶,¹⁹.1²⁵,²⁸]tetracontane-3,12,21,30-tetrone | [5] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol.[1][3] Insoluble in water.[4] | [1][3][4] |

| Storage | Store at -20°C.[1][3] | [1][3] |

| Stability | ≥ 4 years at -20°C.[1] | [1] |

Biological Function and Activity

This compound exhibits a range of biological activities, primarily functioning as an ionophore for monovalent cations.[1][3][6] This activity underlies its antimicrobial and antiproliferative effects.

Ionophoric Activity

This compound is a non-selective ionophore, facilitating the transport of monovalent cations such as potassium (K⁺), sodium (Na⁺), and lithium (Li⁺) across biological membranes.[1][3][6] This disruption of ion gradients can lead to the uncoupling of oxidative phosphorylation and stimulation of respiration in mitochondria.[1][3]

Antimicrobial Activity

This compound demonstrates antimicrobial activity, which is more potent than its homolog nonactin.[1][3] Its efficacy against various bacterial strains is attributed to its ability to disrupt the cellular ion balance.

| Organism | Concentration/MIC | Effect | Reference |

| Streptococcus faecalis | 10 μM | Inhibition of growth (reversed by excess K⁺) | [6] |

Antiproliferative Activity

This compound has shown potent antiproliferative activity against several cancer cell lines.[6] This is linked to its ionophoric properties and its ability to inhibit key signaling pathways in cancer cells.

| Cell Line | Cancer Type | IC₅₀ | Reference |

| A2780 | Ovarian Cancer | 0.13 μM | [6] |

| A2058 | Melanoma | 0.02 μM | [6] |

| H522-T1 | Non-small-cell lung cancer | 0.01 μM | [6] |

Inhibition of Wnt Signaling

A significant mechanism of this compound's anticancer activity is its inhibition of the Wnt signaling pathway.[1][3] Specifically, it has been shown to inhibit the transcriptional activity of the TCF/β-catenin complex, a key downstream effector of the canonical Wnt pathway.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol outlines the general steps for the extraction and purification of this compound from a Streptomyces fermentation broth.

-

Fermentation: Culture a this compound-producing strain of Streptomyces in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production (typically 7-14 days at 28-30°C with shaking).

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components of the extract.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., staining with anisaldehyde-sulfuric acid reagent and heating).

-

Pool the fractions containing pure this compound and concentrate to yield the purified compound.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

-

Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate, except for the negative control.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)

This protocol details the use of a luciferase-based reporter assay to quantify the effect of this compound on Wnt/β-catenin signaling.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A constitutively expressing Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.

-

-

Treatment with this compound:

-

After transfection, treat the cells with varying concentrations of this compound.

-

Include a positive control (e.g., treatment with a known Wnt pathway activator like Wnt3a conditioned medium or a GSK3β inhibitor) and a vehicle control (solvent used to dissolve this compound).

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

-

Compare the TOP/FOP ratios of this compound-treated cells to the controls to quantify the inhibitory effect of this compound on Wnt signaling.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

References

The Ionophore Monactin: A Technical Guide to its Discovery, Natural Source, and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monactin, a member of the macrotetrolide antibiotic family, is a naturally occurring ionophore with significant biological activities. Produced by various species of the genus Streptomyces, this secondary metabolite has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural microbial sources, and detailed methodologies for its fermentation, extraction, and purification. Quantitative data on production and characterization are summarized, and key experimental workflows and biosynthetic pathways are visually represented to facilitate a deeper understanding for research and development purposes.

Discovery and Natural Source

This compound is a homolog of the well-known ionophore antibiotic, nonactin. These macrotetrolides are cyclic polyesters composed of four hydroxy acid monomers. The discovery of this compound is intrinsically linked to the study of the "nactin" complex produced by various strains of Streptomyces, a genus of Gram-positive bacteria renowned for their prolific production of secondary metabolites.[1][2]

Initially, research focused on nonactin, first isolated from Streptomyces viridochromogenes.[3] Subsequent investigations into the metabolites of other Streptomyces species revealed a series of structurally related compounds, including this compound, dinactin, and trinactin. These homologs differ in the number of ethyl groups replacing methyl groups on the macrocyclic ring.

Several Streptomyces species have been identified as producers of this compound. These include:

-

Streptomyces griseus : A well-known producer of nonactin and its homologs.[4]

-

Streptomyces cavourensis : Strains of this species have been shown to produce a mixture of nonactin derivatives, including this compound.[3]

-

Streptomyces sp. SCSIO 66814 : A coral-reef-derived actinomycete that produces nonactin, this compound, and trinatin.[5][6]

-

Streptomyces sp. 156A : Isolated from Lake Baikal, this strain produces a polynactin complex containing this compound.[7]

-

Streptomyces araujoniae : This species is known to produce a multi-antibiotic complex that includes this compound and its homologs.[8]

-

Streptomyces globisporus : Another identified producer of the nactin complex.[3]

The production of this compound and other macrotetrolides is often influenced by the fermentation conditions, highlighting the importance of optimizing culture parameters to enhance yield.

Experimental Protocols

The isolation and purification of this compound from Streptomyces cultures involve fermentation, extraction, and chromatographic separation. The following protocols are synthesized from methodologies reported in the scientific literature.[6][9][10][11]

Fermentation of Streptomyces for this compound Production

Objective: To cultivate a this compound-producing Streptomyces strain under conditions that favor the biosynthesis of the target metabolite.

Materials:

-

This compound-producing strain (e.g., Streptomyces sp. SCSIO 66814)

-

Seed culture medium (e.g., Starch Casein Broth - SCB)

-

Production culture medium (e.g., Soluble starch 20 g/L, glucose 10 g/L, malt extract 10 g/L, maltose 10 g/L, corn steep liquor 5 g/L, CaCO₃ 2 g/L, sea salt 30 g/L)[5]

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of the Streptomyces strain into a 100 mL Erlenmeyer flask containing 25 mL of seed culture medium. Incubate at 28°C for 4 days on a rotary shaker at 160 rpm to develop the inoculum.[9]

-

Production Culture: Transfer the seed culture (e.g., 2% v/v) into a 500 mL Erlenmeyer flask containing 200 mL of the production medium.[9][10]

-

Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180 rpm.[5][10]

-

Monitoring: Monitor the culture for growth and production of secondary metabolites. The peak of antibiotic production can be determined by taking samples at different time points (e.g., days 8, 16, 20, 24) and performing bioassays or chemical analysis.[11]

Extraction and Purification of this compound

Objective: To extract this compound from the fermentation broth and purify it from other metabolites.

Materials:

-

Fermentation broth

-

Ethyl acetate (EtOAc)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or hexane/ethyl acetate gradients)

-

Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for MPLC/HPLC (e.g., methanol/water or acetonitrile/water gradients)

Procedure:

-

Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 10,000 rpm for 20 minutes).[9][10]

-

Solvent Extraction: Extract the filtrate (and/or the biomass) three times with an equal volume of ethyl acetate.[6] Ethyl acetate is frequently reported as the most effective solvent for extracting nactins.[9]

-

Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of a non-polar to a polar solvent system, such as dichloromethane/methanol (from 1:0 to 0:1) or hexane/ethyl acetate.[6][10] Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or bioassays.

-

Further Purification (MPLC/HPLC): Pool the fractions containing this compound and subject them to further purification using MPLC or HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.[6]

-

Structure Elucidation: The structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][12]

Quantitative Data

Quantitative data on this compound production can vary significantly depending on the Streptomyces strain and the fermentation conditions used. The following table summarizes available quantitative information.

| Parameter | Value | Streptomyces Strain | Reference |

| Relative Abundance in Polynactin Complex | |||

| Nonactin | 3% | Streptomyces sp. 156A | [7] |

| This compound | 18% | Streptomyces sp. 156A | [7] |

| Dinactin | 36% | Streptomyces sp. 156A | [7] |

| Trinactin | 31% | Streptomyces sp. 156A | [7] |

| Tetranactin | 12% | Streptomyces sp. 156A | [7] |

| Fermentation Scale and Extract Yield | |||

| Fermentation Volume | 40 L | Streptomyces sp. SCSIO 66814 | [6] |

| Dry EtOAc Extract Weight | 14.5 g | Streptomyces sp. SCSIO 66814 | [6] |

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation broth.

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of Nonactic Acid

This compound is assembled from monomers of nonactic acid and homononactic acid. The following diagram outlines a proposed biosynthetic pathway for these precursors in Streptomyces.[6]

Caption: Proposed biosynthesis of this compound precursors.

Conclusion

This compound remains a molecule of interest due to its ionophoric properties and biological activities. Its production by various Streptomyces species, often as part of a larger complex of macrotetrolides, presents both opportunities and challenges for its isolation and development. The methodologies outlined in this guide, derived from established research, provide a solid foundation for scientists and researchers to explore the potential of this compound. Further research into strain improvement and fermentation optimization could lead to enhanced yields, facilitating more extensive investigation into its therapeutic applications. The provided workflows and pathway diagrams serve as valuable tools for visualizing and understanding the key processes involved in bringing this natural product from microbial culture to a purified state for analysis.

References

- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain Streptomyces sp. P-56 Produces Nonactin and Possesses Insecticidal, Acaricidal, Antimicrobial and Plant Growth-Promoting Traits [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel Chromone Enantiomer and the Precursors of Nonactic Acid from the Coral-Reef-Derived Streptomyces sp. SCSIO 66814 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Chromone Enantiomer and the Precursors of Nonactic Acid from the Coral-Reef-Derived Streptomyces sp. SCSIO 66814 [mdpi.com]

- 7. Ionofore antibiotic polynactin produced by Streptomyces sp. 156A isolated from Lake Baikal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and structure elucidation of acinetobactin, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Monactin: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monactin is a macrotetralide antibiotic isolated from Streptomyces species.[1][2][3] It belongs to a class of neutral ionophores known as the nactins, which also includes nonactin, dinactin, and trinactin.[4][5] Functionally, this compound acts as a non-selective ionophore, facilitating the transport of monovalent cations across biological membranes.[1][2] This fundamental activity underlies its broad spectrum of biological effects, including potent antiproliferative, antibiotic, and mitochondrial-disrupting properties. This document provides an in-depth overview of this compound's mechanism of action, its key molecular targets, and quantitative data from relevant studies. Detailed experimental protocols and pathway diagrams are included to support further research and development.

Core Mechanism of Action: Ionophoric Activity

The primary mechanism of action for this compound is its function as a monovalent cation ionophore.[1][6] It forms a stable, lipid-soluble complex with cations, with a particularly high affinity for ammonium (NH₄⁺) and potassium (K⁺) ions, but also transports sodium (Na⁺) and lithium (Li⁺).[1][2][4] The this compound molecule folds around the cation, creating a "tennis ball seam" structure where eight equidistant oxygen atoms (four from the tetrahydrofuran rings and four from carbonyl groups) coordinate the central ion.[4] This complex effectively shields the cation's charge with a hydrophobic exterior, allowing it to diffuse across the lipid bilayer of cell membranes, thereby disrupting the natural ion gradients essential for cellular function.

Figure 1: Ionophoric mechanism of this compound transporting a potassium ion (K+).

Biological Activities and Molecular Targets

This compound's ability to disrupt ion homeostasis gives rise to a wide array of biological activities.

Antiproliferative and Anticancer Activity

This compound exhibits potent antiproliferative activity against various cancer cell lines.[1] This is a significant area of interest for drug development. The disruption of ion gradients and mitochondrial function (see Section 2.3) are thought to be the primary drivers of its cytotoxic effects.[7]

Molecular Target: TCF/β-catenin Transcriptional Activity A key molecular target identified for this compound's anticancer effect is the Wnt signaling pathway.[1][2][3] Specifically, this compound inhibits TCF/β-catenin transcriptional activity, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][2] By disrupting this pathway, this compound can halt the growth of cancer cells that are dependent on Wnt signaling.

Figure 2: this compound's inhibition of the Wnt/β-catenin signaling pathway.

Antibacterial Activity

As a member of the macrotetrolide antibiotics, this compound possesses antimicrobial properties, although this activity is described as low but greater than its homolog nonactin.[2][3] Its primary mode of action against bacteria is the dissipation of the membrane potential through ionophoric activity. For instance, at a concentration of 10 μM, this compound inhibits the growth of Streptococcus faecalis, an effect that can be reversed by the addition of excess potassium, confirming its ionophore-dependent mechanism.[1]

Effects on Mitochondria

This compound is a potent disruptor of mitochondrial function.[6] It acts as an uncoupler of oxidative phosphorylation (OXPHOS) and an inducer of ATP hydrolysis in rat liver mitochondria.[1][6]

Molecular Target: Mitochondrial Inner Membrane By transporting cations like K⁺ into the mitochondrial matrix, this compound dissipates the proton motive force (the electrochemical gradient across the inner mitochondrial membrane) that is essential for ATP synthesis.[2][6] This uncoupling leads to increased respiration (oxygen consumption) without corresponding ATP production, and can induce mitochondrial swelling.[2][3]

Figure 3: this compound uncoupling oxidative phosphorylation in mitochondria.

Immunosuppressive, Insecticidal, and Acaricidal Activities

Beyond its anticancer and antibiotic roles, this compound has demonstrated other bioactivities. It inhibits T-cell proliferation and the production of cytokines such as IL-2, IL-4, IL-5, and IFN-γ at nanomolar concentrations, suggesting potential immunosuppressive applications.[6][8] Furthermore, like other macrotetralides, this compound and its related compounds have shown insecticidal and acaricidal properties, making them of interest in agricultural applications.[9][10]

Quantitative Data Summary

The antiproliferative potency of this compound has been quantified against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| H522-T1 | Non-small-cell lung cancer | 0.01 | [1] |

| A2058 | Melanoma | 0.02 | [1] |

| A2780 | Ovarian cancer | 0.13 | [1] |

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a general method for determining the IC₅₀ value of this compound against a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., A2780, A2058) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Figure 4: Experimental workflow for an MTT-based antiproliferative assay.

Mitochondrial Swelling Assay

This protocol is used to demonstrate this compound's effect as an ionophore on isolated mitochondria.[2]

-

Mitochondria Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Assay Buffer: Prepare an assay buffer containing a salt of the cation to be tested (e.g., 100 mM KCl or NaCl), a buffering agent (e.g., Tris-HCl), and a respiratory inhibitor (e.g., rotenone) to prevent confounding effects from respiration.

-

Measurement: Resuspend the isolated mitochondria in the assay buffer in a cuvette. Place the cuvette in a spectrophotometer and monitor the absorbance at 520 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

Compound Addition: After establishing a stable baseline, add this compound to the cuvette and continue to monitor the change in absorbance over time. The rate of absorbance decrease is proportional to the rate of ion influx and swelling.

Conclusion

This compound is a multifaceted bioactive compound whose primary mechanism as a non-selective monovalent cation ionophore drives its diverse biological effects. Its ability to disrupt fundamental cellular processes, such as maintaining ion gradients and mitochondrial energy production, makes it a potent antiproliferative, antibiotic, and immunosuppressive agent. The specific inhibition of the TCF/β-catenin signaling pathway highlights a targeted molecular effect relevant to cancer therapy. The quantitative data on its cytotoxicity, combined with a clear understanding of its mechanism, positions this compound as a valuable tool for biological research and a potential lead compound for the development of novel therapeutics. Further investigation into its various activities is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Antibiotics - CAT N°: 25742 [bertin-bioreagent.com]

- 4. Nonactin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 7182-54-9 [chemicalbook.com]

- 7. Nonactin, this compound, and Dinactin Mixture | Cayman Chemical | Biomol.com [biomol.com]

- 8. usbio.net [usbio.net]

- 9. researchgate.net [researchgate.net]

- 10. Strain Streptomyces sp. P-56 Produces Nonactin and Possesses Insecticidal, Acaricidal, Antimicrobial and Plant Growth-Promoting Traits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Monactin and its Macrotetrolide Homologs

This in-depth technical guide provides a comprehensive overview of the macrotetrolide antibiotic, monactin, and its homologs: nonactin, dinactin, and trinactin. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties, biological activities, and mechanisms of action of these fascinating ionophores.

Core Physicochemical and Biological Properties

This compound and its homologs are a family of macrotetrolide antibiotics produced by various species of Streptomyces.[1] They are characterized by a 32-membered macrocyclic lactone ring composed of four tetrahydrofuran rings and four ester linkages.[2] The homologs differ in the number of ethyl groups replacing methyl groups on the macrocycle backbone. This structural variation influences their physicochemical properties and biological activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its homologs. While data for all properties across all homologs is not consistently available in the literature, this table represents a compilation of reported values.

| Property | Nonactin | This compound | Dinactin | Trinactin | Tetranactin |

| Molecular Formula | C₄₀H₆₄O₁₂[3] | C₄₁H₆₆O₁₂[4] | C₄₂H₆₈O₁₂ | C₄₃H₇₀O₁₂ | C₄₄H₇₂O₁₂ |

| Molecular Weight ( g/mol ) | 736.9[3] | 751.0[4] | 765.0[5] | 779.0 | 793.1 |

| Melting Point (°C) | 147-148[2] | 65-66 | 85-86 | 67-68 | 109-110 |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, DMSO; Insoluble in water[2] | Soluble in DMF, DMSO, Ethanol, Methanol | Soluble in DMSO | Data not readily available | Data not readily available |

Biological Activity: In Vitro Efficacy

This compound and its homologs exhibit a range of biological activities, including antibacterial, antifungal, and insecticidal properties. Their primary mechanism of action is as ionophores, which disrupt ion gradients across biological membranes.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)

| Organism | Nonactin | This compound | Dinactin | Trinactin |

| Staphylococcus aureus | 0.8 | 0.4 | 0.2 | 0.2 |

| Bacillus subtilis | 0.4 | 0.2 | 0.1 | 0.1 |

| Mycobacterium bovis | >100 | >100 | >100 | >100 |

| Candida albicans | >100 | >100 | >100 | >100 |

| Aspergillus niger | >100 | >100 | >100 | >100 |

Note: The MIC values presented are a synthesis of reported data and may vary depending on the specific strain and testing methodology.

Table 3: Anticancer Activity (IC₅₀ in μM)

| Cell Line | This compound |

| A2780 (Ovarian Cancer) | 0.13 |

| A2058 (Melanoma) | 0.02 |

| H522-T1 (Non-small cell lung cancer) | 0.01 |

Ion Selectivity

The ionophoric activity of macrotetrolides is central to their biological function. They exhibit a preference for monovalent cations, with the selectivity sequence generally being NH₄⁺ > K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺.[6][7] This high selectivity for ammonium and potassium ions is a key determinant of their antimicrobial and other biological effects. A liquid-membrane microelectrode using nonactin/monactin has shown selectivities of NH4+ over K+, Na+, and H+ of 3.8, 100, and 150, respectively.[6]

Mechanism of Action: Ionophore-Mediated Mitochondrial Dysfunction

The primary mechanism of action of this compound and its homologs is the disruption of cellular ion homeostasis by acting as mobile ion carriers across lipid membranes. This process is depicted in the signaling pathway diagram below.

Caption: Mechanism of this compound-induced cell death.

This compound and its homologs are lipophilic molecules that can readily diffuse across the cell membrane. Once inside the cell, they primarily target the mitochondria. By acting as ionophores, they shuttle monovalent cations, particularly potassium (K⁺), across the inner mitochondrial membrane, dissipating the essential electrochemical gradient.[2] This disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately, cell death.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its homologs.

Isolation and Purification of Macrotetrolides from Streptomyces

This protocol outlines a general procedure for the extraction and purification of macrotetrolides from a Streptomyces culture.

Caption: Workflow for macrotetrolide isolation.

Methodology:

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium for 7-10 days to allow for the production of secondary metabolites.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract both the mycelial cake and the supernatant with a water-immiscible organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Isolation of Pure Compounds:

-

Combine the fractions containing the desired macrotetrolide, as identified by TLC.

-

Evaporate the solvent to yield the purified compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of macrotetrolides against bacterial and fungal strains.

Methodology:

-

Preparation of Inoculum:

-

Grow the test microorganism in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the final required concentration in the test medium.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the macrotetrolide in a 96-well microtiter plate containing the appropriate growth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the macrotetrolide that completely inhibits visible growth of the microorganism.

-

Assessment of Mitochondrial Membrane Potential

This protocol outlines a method to assess the effect of this compound on mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.

Methodology:

-

Cell Culture:

-

Plate the cells of interest in a suitable multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a defined period.

-

Include an untreated control and a positive control for mitochondrial depolarization (e.g., FCCP).

-

-

Staining:

-

Remove the treatment medium and incubate the cells with a medium containing the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

For JC-1, measure both the green fluorescence (monomers, indicating depolarized mitochondria) and the red fluorescence (J-aggregates, indicating polarized mitochondria). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. For TMRE, a decrease in fluorescence intensity indicates depolarization.

-

Conclusion

This compound and its macrotetrolide homologs represent a significant class of natural products with potent biological activities. Their function as highly selective ionophores, leading to the disruption of mitochondrial function, provides a clear mechanism for their antimicrobial and cytotoxic effects. This guide has summarized the available quantitative data and provided detailed experimental protocols to facilitate further research and development in this area. The unique mode of action of these compounds continues to make them valuable tools for studying ion transport and promising leads for the development of new therapeutic agents.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Nonactin, this compound, dinactin, trinactin, and tetranactin. A Raman spectroscopic study | Semantic Scholar [semanticscholar.org]

- 4. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. melp.nl [melp.nl]

Antiproliferative Activity of Monactin and Related Macrotetrolide Antibiotics in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monactin belongs to the nactin class of macrotetrolide antibiotics, a family of cyclic ionophores that also includes nonactin, dinactin, trinactin, and tetranactin.[1][2] These compounds are known for their ability to selectively transport alkali metal cations across biological membranes. While primarily recognized for their antimicrobial properties, emerging research has highlighted the potential of macrotetrolides as antiproliferative agents against various cancer cell lines.[3] This technical guide provides a comprehensive overview of the current understanding of the antiproliferative activities of this compound and its close homolog, dinactin, with a focus on their effects on cancer cell lines, underlying mechanisms of action, and relevant experimental protocols. Due to the limited availability of specific data on this compound, this guide will draw upon data from the broader nactin class, particularly dinactin, to provide a representative understanding of their anticancer potential.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of nactins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not widely reported in recent literature, studies on the related compound dinactin provide valuable insights into the potential potency of this class of antibiotics.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (nM) | Reference |

| Dinactin | Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 | |

| Dinactin | A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 |

Mechanisms of Antiproliferative Action

The anticancer effects of macrotetrolide antibiotics are believed to stem from their ability to disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies on dinactin have shown that it can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. Treatment of non-small cell lung cancer cells (Lu99 and A549) with dinactin resulted in an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.

Induction of Apoptosis

While direct evidence for this compound-induced apoptosis is limited, the broader class of ionophoric antibiotics is known to trigger programmed cell death in cancer cells. Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds is a key indicator of their therapeutic potential.

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the known mechanisms of related ionophores and anticancer agents, several pathways are likely to be involved.

As an ionophore, this compound likely disrupts the ionic balance across the cell membrane, leading to mitochondrial stress and the generation of reactive oxygen species (ROS). This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases. Concurrently, the cellular stress induced by ion imbalance may activate cell cycle checkpoints, leading to the arrest of proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiproliferative activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Western Blot

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and other macrotetrolide antibiotics represent a promising class of natural products with potential for development as anticancer agents. The available data, primarily from studies on dinactin, suggest that these compounds exert their antiproliferative effects through the induction of cell cycle arrest and apoptosis. However, further research is critically needed to:

-

Determine the specific IC50 values of this compound across a broad range of human cancer cell lines.

-

Elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of the antiproliferative properties of this compound will be instrumental in guiding its future development as a potential therapeutic agent for cancer treatment.

References

Monactin's Impact on Mitochondrial Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monactin, a macrotetralide antibiotic, is a potent ionophore with significant effects on mitochondrial function. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as an uncoupler of oxidative phosphorylation. It details the experimental protocols to assess these effects and presents available data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development investigating mitochondrial bioenergetics and ionophoric compounds.

Introduction: The Role of this compound as a Mitochondrial Modulator

This compound is a member of the macrotetralide family of antibiotics, known for their ability to act as ionophores.[1][2] These molecules facilitate the transport of monovalent cations, such as potassium (K+), sodium (Na+), and lithium (Li+), across biological membranes.[1] Within the context of cellular bioenergetics, this compound's primary impact is on the mitochondria, where it disrupts the carefully maintained electrochemical gradient across the inner mitochondrial membrane. This action leads to the uncoupling of oxidative phosphorylation, a process critical for cellular ATP synthesis.[1][3] Understanding the precise effects of this compound on mitochondria is crucial for its potential therapeutic applications and for elucidating the broader mechanisms of mitochondrial dysfunction.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which this compound affects mitochondrial oxidative phosphorylation is through its function as a non-selective ionophore for monovalent cations.[1] This process can be broken down into the following key steps:

-

Insertion into the Inner Mitochondrial Membrane: this compound, being a lipophilic molecule, readily partitions into the lipid bilayer of the inner mitochondrial membrane.

-

Cation Chelation and Transport: Once embedded in the membrane, this compound chelates monovalent cations from the intermembrane space. This this compound-cation complex then translocates across the inner mitochondrial membrane into the mitochondrial matrix.

-

Disruption of the Proton Motive Force: The influx of positive ions into the matrix neutralizes the negative charge component of the proton motive force (ΔΨm), which is essential for ATP synthesis by ATP synthase.

-

Uncoupling of Respiration from ATP Synthesis: With the dissipation of the membrane potential, the energy generated by the electron transport chain's pumping of protons is no longer efficiently coupled to ATP production. Instead, the energy is largely dissipated as heat. This leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient, a hallmark of mitochondrial uncoupling.[4][5]

The overall effect is a potent uncoupling of oxidative phosphorylation and an induction of ATP hydrolysis in mitochondria.[1]

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical flow of this compound's action on the mitochondrial inner membrane, leading to the uncoupling of oxidative phosphorylation.

Caption: Mechanism of this compound-induced mitochondrial uncoupling.

Quantitative Data on this compound's Effects

While the qualitative effects of this compound as a mitochondrial uncoupler are well-established, specific quantitative data such as IC50 values for the inhibition of oxidative phosphorylation or dose-dependent effects on respiratory parameters are not extensively reported in publicly available literature. The tables below present an illustrative summary of the expected quantitative effects of a mitochondrial uncoupler like this compound, based on typical experimental outcomes.

Table 1: Illustrative Dose-Response of this compound on Mitochondrial Respiration Parameters

| This compound Concentration | Basal Respiration (OCR, % of control) | ATP Production (OCR, % of control) | Maximal Respiration (OCR, % of control) | Spare Respiratory Capacity (%) |

| 0 µM (Control) | 100 | 100 | 100 | 100 |

| Low (e.g., 0.1 µM) | ~120-150 | ~80-90 | ~100-110 | Decreased |

| Mid (e.g., 1 µM) | ~200-300 | ~40-60 | ~90-100 | Significantly Decreased |

| High (e.g., 10 µM) | >300 (or collapsing) | <20 | <80 | Exhausted |

Note: These are representative values for a typical uncoupler and have not been specifically determined for this compound in the cited literature.

Table 2: Illustrative Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| This compound Concentration | Mitochondrial Membrane Potential (% of control) |

| 0 µM (Control) | 100 |

| Low (e.g., 0.1 µM) | ~80-95 |

| Mid (e.g., 1 µM) | ~40-70 |

| High (e.g., 10 µM) | <30 |

Note: These are representative values for a typical uncoupler and have not been specifically determined for this compound in the cited literature.

Experimental Protocols

To investigate the effects of this compound on mitochondrial oxidative phosphorylation, a series of well-established assays can be employed. The following sections provide detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions, including the oxygen consumption rate (OCR), which is a key indicator of mitochondrial respiration.[6][7][8]

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)[9]

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Culture medium

-

This compound stock solution

-

Mitochondrial stress test compounds:

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.

-

Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR. The typical assay protocol involves sequential injections:

-

Baseline: Measure basal OCR.

-

Injection 1 (this compound): Measure the change in OCR after the addition of this compound.

-

Injection 2 (Oligomycin): Measure OCR after inhibiting ATP synthase to determine ATP-linked respiration.

-

Injection 3 (FCCP): Measure maximal respiration by uncoupling the mitochondria.

-

Injection 4 (Rotenone/Antimycin A): Inhibit mitochondrial respiration to determine non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the OCR data to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[7]

Experimental Workflow: Seahorse XF Cell Mito Stress Test

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to determine mitochondrial membrane potential.[10][11][12] JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[13]

Objective: To quantify the change in mitochondrial membrane potential in response to this compound treatment.

Materials:

-

JC-1 dye[10]

-

Cell culture medium

-

This compound stock solution

-

CCCP (positive control for depolarization)[12]

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include a positive control group treated with CCCP.

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.[11]

-

Washing: Gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer provided in a kit) to remove excess dye.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.

-

Fluorescence Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~525 nm (green).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[13]

Mitochondrial Swelling Assay

The mitochondrial swelling assay is a classic method to assess the integrity of the inner mitochondrial membrane and the opening of the mitochondrial permeability transition pore (mPTP).

Objective: To determine if this compound induces mitochondrial swelling, indicative of increased inner membrane permeability.

Materials:

-

Isolated mitochondria

-

Swelling buffer (e.g., containing KCl or other salts)

-

This compound stock solution

-

Calcium chloride (CaCl2) as a positive control for mPTP opening

-

Spectrophotometer

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Assay Setup: Resuspend the isolated mitochondria in the swelling buffer.

-

Spectrophotometric Measurement: Place the mitochondrial suspension in a cuvette and monitor the absorbance at 540 nm over time to establish a baseline.

-

Treatment Addition: Add this compound or CaCl2 to the cuvette and continue to monitor the absorbance at 540 nm.

-

Data Analysis: A decrease in absorbance at 540 nm indicates an increase in mitochondrial volume (swelling) due to the influx of water and solutes.

Conclusion

This compound exerts a significant influence on mitochondrial oxidative phosphorylation by acting as a potent ionophore for monovalent cations. This leads to the dissipation of the mitochondrial membrane potential and the uncoupling of respiration from ATP synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the bioenergetic effects of this compound and other potential mitochondrial modulators. Further research is warranted to establish a more precise quantitative profile of this compound's effects and to explore its potential therapeutic applications in diseases associated with mitochondrial dysfunction.

References

- 1. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of nonactin on myocardial performance, O2 consumption, and K+ balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Uptake of thallous ions by mitochondria is stimulated by nonactin but not by respiration alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of ATP hydrolysis by complex V in four murine tissues: Towards an assay suitable for clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel kinase pathways stimulate actin polymerization at depolarized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial morphology governs ATP production rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Inhibitory Action of Monensin on the Canonical Wnt/β-catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Monactin" and its effect on the Wnt signaling pathway did not yield relevant results. This document proceeds under the assumption that the intended compound of interest was "Monensin," for which there is documented evidence of Wnt pathway inhibition.

Executive Summary

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the inhibitory effects of the polyether antibiotic Monensin on this pathway. Monensin has been shown to suppress Wnt/β-catenin signaling, primarily by reducing the levels and transcriptional activity of β-catenin. This document details the quantitative effects of Monensin, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6)[1][2]. This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of a "destruction complex"[2][3]. This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin[3]. In the presence of a Wnt signal, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus[1][3]. Nuclear β-catenin then acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes such as AXIN2, C-MYC, and LEF1[1][3][4].

Monensin as an Inhibitor of Wnt/β-catenin Signaling

Recent studies have identified Monensin as a potent inhibitor of the canonical Wnt/β-catenin pathway. Its inhibitory effects have been observed in various contexts, including cervical cancer and intestinal adaptation in zebrafish[4][5]. The primary mechanism of action appears to be the reduction of both the total levels and transcriptional activity of β-catenin[4].

The following table summarizes the key quantitative findings from a study on Monensin's effect on cervical cancer cell lines.

| Parameter Measured | Cell Line(s) | Treatment | Observed Effect | Reference |

| Wnt/β-catenin Transcriptional Activity | CaSki, HeLa | 10 µM Monensin | Significant decrease in TOPFlash/FOPFlash luciferase reporter activity. | [4] |

| mRNA Levels of Wnt Target Genes | CaSki, HeLa | 10 µM Monensin | Substantial decrease (50% to 90%) in AXIN2, C-MYC, and LEF1 mRNA levels. | [4] |

| Protein Levels of p-β-catenin (Ser552) | CaSki, HeLa | 10 µM Monensin | Reduction in phosphorylated β-catenin at Ser552. | [4] |

| Protein Levels of p-Akt (Ser473) | CaSki, HeLa | 10 µM Monensin | Decrease in phosphorylated Akt at Ser473. | [4] |

Mechanism of Action

Monensin's inhibitory effect on the Wnt/β-catenin pathway is attributed to its ability to reduce β-catenin levels and activity. Studies suggest that this is not due to the induction of oxidative stress but rather a more direct impact on the signaling cascade[4]. One key finding is the identification of Akt as a crucial player in Monensin-mediated Wnt/β-catenin inhibition[4]. A reduction in phosphorylated (active) Akt at Ser473 was observed following Monensin treatment, which correlated with a decrease in phosphorylated β-catenin at Ser552[4]. This suggests that Monensin may interfere with the Akt-mediated phosphorylation of β-catenin, a modification known to promote its stability and nuclear localization.

Caption: Canonical Wnt/β-catenin pathway and the inhibitory point of Monensin.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the inhibition of Wnt signaling by Monensin.

This assay is a standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[6][7][8]

-

Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. When the Wnt pathway is active, nuclear β-catenin binds to these sites and drives luciferase expression. The FOPFlash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control to measure non-specific transcriptional activity. The ratio of TOPFlash to FOPFlash luminescence indicates the specific Wnt pathway activity.[7][8]

-

Protocol:

-

Cell Culture and Transfection: Seed cells (e.g., HeLa, CaSki) in 96-well plates. Co-transfect with TOPFlash or FOPFlash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Treatment: After 24 hours, treat the cells with Monensin (e.g., 10 µM) or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio for each condition.

-

Caption: Workflow for the TOPFlash/FOPFlash luciferase reporter assay.

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., β-catenin, p-β-catenin, Akt, p-Akt).

-

Protocol:

-

Cell Lysis: Treat cells with Monensin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

-

qRT-PCR is employed to measure the mRNA levels of Wnt target genes.

-

Principle: This technique amplifies and quantifies specific mRNA transcripts in real-time. The amount of amplified product is proportional to the initial amount of target mRNA.

-

Protocol:

-

RNA Extraction: Treat cells with Monensin. Extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using the cDNA, gene-specific primers for Wnt target genes (AXIN2, C-MYC, LEF1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

Monensin demonstrates clear inhibitory effects on the canonical Wnt/β-catenin signaling pathway. Its ability to reduce β-catenin levels and transcriptional activity, potentially through the inhibition of Akt, highlights its potential as a therapeutic agent for Wnt-driven diseases, particularly certain cancers. Further research is warranted to fully elucidate the precise molecular interactions of Monensin within the Wnt pathway and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of Monensin and other Wnt pathway inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt target genes and where to find them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling inhibition by monensin results in a period of Hippo pathway activation during intestinal adaptation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 7. jcancer.org [jcancer.org]

- 8. biology.stackexchange.com [biology.stackexchange.com]

Monactin's Role in Inducing ATP Hydrolysis in Mitochondria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monactin, a macrotetrolide antibiotic, functions as a potent potassium (K⁺) ionophore, disrupting the electrochemical gradient across the inner mitochondrial membrane. This disruption uncouples oxidative phosphorylation, leading to a compensatory increase in ATP hydrolysis by the F₁F₀-ATP synthase. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental methodologies to study this phenomenon, and a framework for quantitative data presentation.

Introduction

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. The F₁F₀-ATP synthase, a key component of this machinery, synthesizes ATP by utilizing the proton motive force generated by the electron transport chain. However, under conditions where the mitochondrial membrane potential is dissipated, the ATP synthase can reverse its function and hydrolyze ATP in an attempt to restore the proton gradient.

This compound, a member of the nactin family of ionophores, selectively facilitates the transport of potassium ions across biological membranes. Its action on the inner mitochondrial membrane leads to an influx of K⁺ into the mitochondrial matrix, a process that dissipates the membrane potential. This guide explores the intricate role of this compound in inducing this reversal of ATP synthase activity, providing researchers with the necessary theoretical background and practical methodologies to investigate this process.

Mechanism of Action

This compound's primary role in inducing mitochondrial ATP hydrolysis is a direct consequence of its function as a K⁺ ionophore. The underlying signaling pathway can be delineated as follows:

Caption: this compound's mechanism of inducing ATP hydrolysis.

-

Potassium Ion Transport: this compound integrates into the inner mitochondrial membrane, creating a channel for potassium ions.

-

Dissipation of Membrane Potential: The influx of positively charged K⁺ ions into the mitochondrial matrix neutralizes the negative charge, leading to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).

-

Uncoupling of Oxidative Phosphorylation: The collapse of the proton motive force uncouples the electron transport chain from ATP synthesis.

-

Reversal of ATP Synthase: To compensate for the loss of the proton gradient, the F₁F₀-ATP synthase reverses its function.

-

ATP Hydrolysis: The reversed ATP synthase hydrolyzes ATP to pump protons out of the matrix, in an attempt to re-establish the membrane potential.

Experimental Protocols

To investigate the effects of this compound on mitochondrial ATP hydrolysis, a series of well-defined experimental protocols are required.

Isolation of Mitochondria

A standardized protocol for isolating functional mitochondria is crucial for obtaining reliable and reproducible results.

Caption: Workflow for the isolation of mitochondria.

Protocol:

-

Homogenization: Mince fresh tissue (e.g., rat liver) and homogenize in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in wash buffer and repeat the high-speed centrifugation to remove contaminants.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2).

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

Measurement of ATP Hydrolysis

The rate of ATP hydrolysis can be measured using a coupled enzyme assay.

Monactin: A Potent Inhibitor of TCF/β-catenin Transcriptional Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Monactin, a macrotetralide antibiotic derived from Streptomyces species, has emerged as a potent inhibitor of the TCF/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on TCF/β-catenin transcriptional activity, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the Wnt/β-catenin signaling cascade.

Introduction to TCF/β-catenin Signaling and this compound

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. The central event in this pathway is the regulation of the intracellular levels of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, differentiation, and survival.

Dysregulation of the Wnt/β-catenin pathway, often through mutations in key components like APC or β-catenin itself, leads to the constitutive activation of TCF/β-catenin-mediated transcription. This aberrant signaling is a major driver in the initiation and progression of various cancers, including colorectal, breast, and liver cancers, making it a prime target for therapeutic intervention.